molecular formula C18H24N2O2S B12156626 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12156626
M. Wt: 332.5 g/mol
InChI Key: JEHQERLNKMEARU-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules.

Preparation Methods

The synthesis of 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the benzothiazole moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives and benzothiazole-containing molecules. Compared to these compounds, 4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H24N2O2S/c1-16(2)17(3)8-9-18(16,10-13(17)21)14(22)20-15-19-11-6-4-5-7-12(11)23-15/h4-10H2,1-3H3,(H,19,20,22)

InChI Key

JEHQERLNKMEARU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=C(S3)CCCC4)C)C

Origin of Product

United States

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